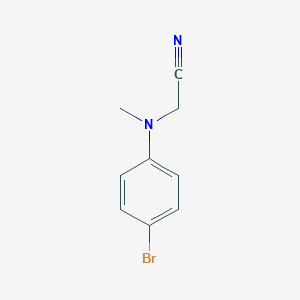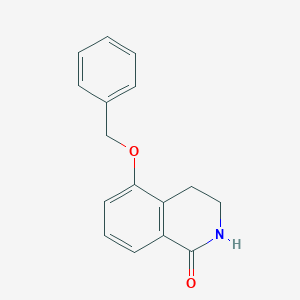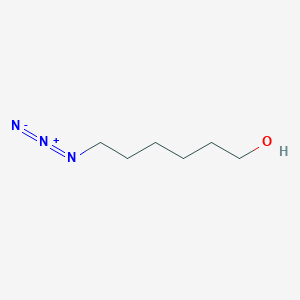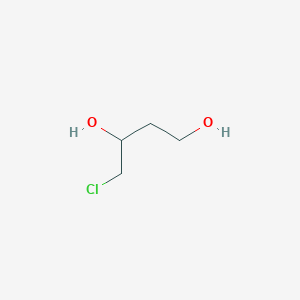
4-Chlorobutane-1,3-diol
Overview
Description
4-Chlorobutane-1,3-diol is an organic compound with the molecular formula C4H9ClO2. It is a chlorinated derivative of 1,3-butanediol and is known for its applications in various chemical processes and industries. The compound is characterized by the presence of a chlorine atom attached to the butanediol backbone, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorobutane-1,3-diol can be synthesized through several methods. One common approach involves the chlorination of 1,3-butanediol using thionyl chloride or phosphorus trichloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with high quality .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound to other alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorobutanoic acid, while reduction could produce 4-chloro-1-butanol .
Scientific Research Applications
4-Chlorobutane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the study of biochemical pathways and enzyme reactions.
Medicine: Research explores its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It serves as a building block for the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chlorobutane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biochemical processes and cellular functions .
Comparison with Similar Compounds
1,3-Butanediol: A non-chlorinated analog with similar structural features but different reactivity.
4-Chloro-2-butanol: Another chlorinated derivative with distinct chemical properties.
1,4-Butanediol: A related compound used in the production of plastics and solvents
Uniqueness: 4-Chlorobutane-1,3-diol is unique due to the presence of the chlorine atom, which imparts specific reactivity and makes it suitable for specialized applications in synthesis and research .
Properties
CAS No. |
145873-44-5 |
|---|---|
Molecular Formula |
C4H9ClO2 |
Molecular Weight |
124.56 g/mol |
IUPAC Name |
4-chlorobutane-1,3-diol |
InChI |
InChI=1S/C4H9ClO2/c5-3-4(7)1-2-6/h4,6-7H,1-3H2 |
InChI Key |
IQDXPPKWNPMHJI-UHFFFAOYSA-N |
SMILES |
C(CO)C(CCl)O |
Canonical SMILES |
C(CO)C(CCl)O |
Synonyms |
4-Chloro-1,3-butanediol |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
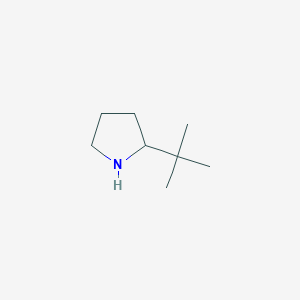
![N-[(2-methylphenyl)carbamothioyl]acetamide](/img/structure/B182178.png)
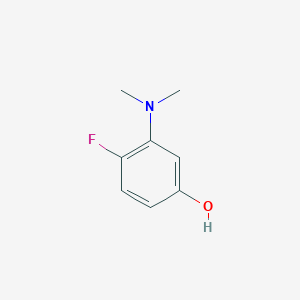
![Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate](/img/structure/B182182.png)
![tert-Butyl ((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B182184.png)

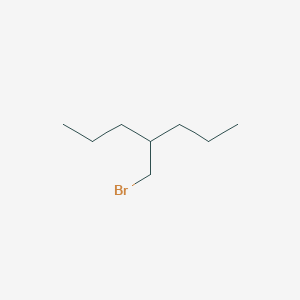
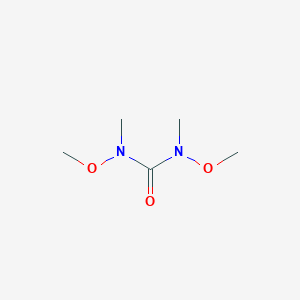
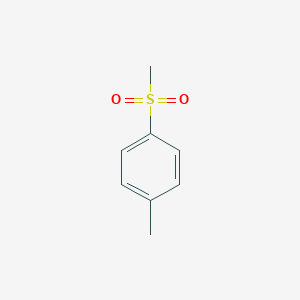
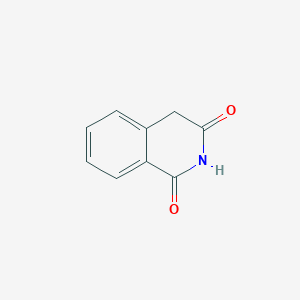
![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B182193.png)
